3-Ethoxythiophene-2-carbohydrazide
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Overview
Description
Thermopsine is a quinolizidine alkaloid isolated from various species of the genus Thermopsis, including Thermopsis alpina, Thermopsis alterniflora, Thermopsis dolichocarpa, Thermopsis fabacea, Thermopsis lanceolata, and Thermopsis turkestanica . It is known for its antibacterial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thermopsine can be synthesized through various chemical reactions involving quinolizidine alkaloids. One common method involves the bromination of quinolizidine alkaloids to produce derivatives such as 3,5-dibromo-thermopsine . The reaction conditions typically involve the use of hydrobromic acid and hydrogen peroxide in a solvent like sulfuric acid.
Industrial Production Methods: Industrial production of thermopsine involves the extraction of the compound from the fruits, pods, and stem bark of plants belonging to the genus Thermopsis . The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Types of Reactions: Thermopsine undergoes various chemical reactions, including:
Oxidation: Thermopsine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert thermopsine into its reduced forms.
Substitution: Substitution reactions, such as bromination and nitration, can introduce different functional groups into the thermopsine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like zinc dust in hydrochloric acid are used.
Substitution: Bromination involves hydrobromic acid and hydrogen peroxide, while nitration uses concentrated sulfuric acid.
Major Products Formed:
Bromination: 3,5-dibromo-thermopsine and 3-bromo-thermopsine.
Nitration: 3-nitro-thermopsine and 5-nitro-thermopsine.
Scientific Research Applications
Thermopsine has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various derivatives for further chemical transformations.
Biology: Studied for its antibacterial activity against various bacterial strains.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of antibacterial agents and other bioactive compounds.
Mechanism of Action
Thermopsine exerts its effects by inhibiting the central nervous system and the conduction of stimulation in the ganglions of the vegetative nervous system . It has a similar mechanism of action to pachycarpine but is less active . The molecular targets and pathways involved include the inhibition of the production of tumor necrosis factor-alpha in immune cells .
Comparison with Similar Compounds
Thermopsine is unique among quinolizidine alkaloids due to its specific antibacterial and anti-inflammatory properties . Similar compounds include:
Pachycarpine: Similar mechanism of action but more active.
Cytisine: Another quinolizidine alkaloid with different pharmacological properties.
Anagyrine: Found in the same plant species but with distinct biological activities.
Thermopsine stands out due to its specific applications in antibacterial and anti-inflammatory research, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
3-ethoxythiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNYIBQGLXMFFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384573 |
Source
|
Record name | 3-ethoxythiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-40-3 |
Source
|
Record name | 3-ethoxythiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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